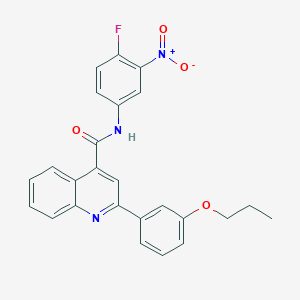![molecular formula C15H17ClN4O2 B445482 5-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide](/img/structure/B445482.png)
5-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chloro-substituted benzene ring, a methoxy group, and a pyrazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide typically involves the following steps:
Formation of the Hydrazide: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining precise temperatures and reaction times to maximize the conversion rate.
Purification Steps: Utilizing recrystallization or chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, targeting specific pathways involved in these diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in chemical manufacturing.
Mécanisme D'action
The mechanism by which 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide exerts its effects involves interaction with specific molecular targets. For instance:
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxybenzohydrazide: Lacks the pyrazole moiety, making it less versatile in chemical reactions.
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is unique due to the combination of its chloro, methoxy, and pyrazole groups. This combination enhances its chemical reactivity and broadens its range of biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C15H17ClN4O2 |
|---|---|
Poids moléculaire |
320.77g/mol |
Nom IUPAC |
5-chloro-N-[(Z)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-4-20-10(2)11(9-18-20)8-17-19-15(21)13-7-12(16)5-6-14(13)22-3/h5-9H,4H2,1-3H3,(H,19,21)/b17-8- |
Clé InChI |
QPDFTLPGGXEHDG-IUXPMGMMSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES isomérique |
CCN1C(=C(C=N1)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)
![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B445406.png)


![ethyl 2-({[4-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445410.png)
![ethyl 4-{5-[(E)-(2-{[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B445413.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B445415.png)
![N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B445417.png)

![N'-[4-(methylsulfanyl)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445421.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445422.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B445423.png)
